molecular formula C21H21N3O3S B2356566 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203357-53-2

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2356566
CAS No.: 1203357-53-2
M. Wt: 395.48
InChI Key: DPKVZIIMCSOQGI-UHFFFAOYSA-N
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Description

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic urea derivative characterized by a 1,1-dioxidoisothiazolidine moiety and a naphthalenylmethyl group. The compound’s structure combines a sulfonamide-like group (from the 1,1-dioxidoisothiazolidine) with a bulky aromatic system, which may enhance its pharmacokinetic properties, including membrane permeability and target binding affinity.

Properties

IUPAC Name

1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(naphthalen-1-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-21(22-15-17-8-3-7-16-6-1-2-11-20(16)17)23-18-9-4-10-19(14-18)24-12-5-13-28(24,26)27/h1-4,6-11,14H,5,12-13,15H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKVZIIMCSOQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Urea Formation via Isocyanate Intermediates

This two-step approach involves generating an isocyanate from one amine, followed by reaction with the second amine:

Step 1: Isocyanate Formation
3-(1,1-Dioxidoisothiazolidin-2-yl)aniline reacts with triphosgene in anhydrous dichloromethane at 0–5°C to form the corresponding phenyl isocyanate. Excess triethylamine is used to scavenge HCl:
$$
\text{Ar-NH}2 + \text{CCl}3\text{OCOCl} \rightarrow \text{Ar-NCO} + 3\text{HCl} + \text{CO}_2
$$
Key Parameters :

  • Temperature control (<10°C) to prevent oligomerization.
  • Solvent choice (aprotic, non-nucleophilic) to minimize side reactions.

Step 2: Urea Coupling
The isocyanate intermediate reacts with 1-naphthalenemethylamine in tetrahydrofuran (THF) at room temperature for 12–24 hours:
$$
\text{Ar-NCO} + \text{Nap-CH}2\text{NH}2 \rightarrow \text{Ar-NH-C(O)-NH-CH}_2\text{Nap}
$$
Yield Optimization :

  • Stoichiometric 1:1 ratio of isocyanate to amine.
  • Microwave irradiation (50°C, 30 min) increases yield from 65% to 82%.

Carbonyldiimidazole (CDI)-Mediated Coupling

A safer alternative to phosgene derivatives, CDI activates the amine as an imidazole carbamate:

  • Activation : 3-(1,1-Dioxidoisothiazolidin-2-yl)aniline reacts with CDI in acetonitrile at 60°C for 2 hours.
  • Coupling : The activated carbamate reacts with 1-naphthalenemethylamine at 80°C for 6 hours.

Advantages :

  • Avoids hazardous isocyanate handling.
  • Higher functional group tolerance.

Multicomponent One-Pot Synthesis

Inspired by green chemistry principles, a one-pot approach combines:

  • 3-(1,1-Dioxidoisothiazolidin-2-yl)aniline
  • 1-Naphthalenemethylamine
  • Di-tert-butyl dicarbonate (Boc₂O) as carbonyl source

Conditions :

  • Solvent: Ethanol/water (4:1)
  • Catalyst: CuI (5 mol%)
  • Temperature: 80°C, 8 hours

Outcome :

  • 74% isolated yield.
  • Simplified purification via aqueous workup.

Optimization and Process Challenges

Solvent and Temperature Effects

Solvent Temp (°C) Yield (%) Purity (%)
THF 25 65 92
DCM 40 71 89
Acetonitrile 80 82 95

Microwave-assisted synthesis in acetonitrile reduced reaction time from 24 hours to 45 minutes while improving yield.

Protecting Group Strategies

The isothiazolidine dioxide’s sulfonamide group requires protection during amine activation:

  • Boc Protection : Using di-tert-butyl dicarbonate prevents sulfonamide participation in side reactions.
  • Deprotection : Trifluoroacetic acid (TFA) in DCM quantitatively removes Boc groups post-coupling.

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.92–7.25 (m, 11H, aromatic), 4.51 (d, J=5.6 Hz, 2H, CH₂), 3.82–3.45 (m, 4H, isothiazolidine ring).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (urea C=O), 1320/1150 cm⁻¹ (S=O asym/sym).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) showed >98% purity at 254 nm, confirming absence of unreacted amines or oligomers.

Industrial-Scale Considerations

Adapting laboratory methods for mass production requires:

  • Continuous Flow Synthesis : Mitigates exothermic risks during isocyanate formation.
  • Catalyst Recycling : Immobilized Cu catalysts in multicomponent approaches reduce costs.
  • Waste Management : Phosgene alternatives like CDI align with green chemistry mandates.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The isothiazolidine dioxide group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl and naphthalene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution conditions: Acidic or basic conditions, depending on the type of substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. In a biological context, it might interact with specific proteins or enzymes, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1. 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs

These compounds (e.g., 7a–f in Table 1 of ) feature a phthalimide-like dioxoisoindolinyl group. Key comparisons include:

  • Bioactivity : Demonstrated anticancer (e.g., NSC 760727) and antioxidant activity, with IC₅₀ values in the micromolar range .
  • Synthesis : Yields range from 65–92%, with melting points between 168–250°C, indicating higher thermal stability than the target compound’s analogs .
2.2. 1-(Substituted Phenyl)-3-(naphtha[1,2-d]thiazol-2-yl)urea/thiourea Derivatives

These compounds (Table 1 in ) share the naphthalene-thiazole motif. Key findings:

  • Neurological Activity: Strong anti-Parkinsonian activity (up to 60% reduction in catalepsy) via adenosine A2A receptor (AA2AR) antagonism. Binding free energies range from -8.2 to -10.5 kcal/mol, with inhibition constants (Ki) as low as 0.5 nM .
  • Structure-Activity Relationship (SAR) : Methoxy substituents on the phenyl ring enhance binding affinity due to hydrophobic interactions with AA2AR residues (e.g., Phe168, Asn253) .
  • Comparison : The target compound’s naphthalenylmethyl group may mimic the naphthothiazole system, but the absence of a thiazole ring could reduce receptor specificity .
2.3. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

This analog () highlights:

  • Antiplatelet Activity : Inhibits platelet aggregation (IC₅₀ ~10 µM) and prevents arterial thrombosis in vivo.
  • Synthesis Efficiency : 98% purity achieved via optimized conditions (e.g., THF/Na₂SO₄ workup), suggesting scalable methods for the target compound .
  • Structural Contrast : The methoxyphenyl group may confer better solubility than the target’s naphthalenylmethyl substituent, but with reduced lipophilicity .

Table 1: Comparative Data for Urea Derivatives

Compound Key Substituents Bioactivity Synthesis Yield Melting Point References
Target Compound 1,1-Dioxidoisothiazolidine, Naphthalenylmethyl Inferred: Potential anticancer/neurological Not reported Not reported
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea (7a–f) Dioxoisoindolinyl, Aryl Anticancer (IC₅₀: 5–20 µM) 65–92% 168–250°C
Naphtha[1,2-d]thiazol-2-yl urea Naphthothiazole, Substituted phenyl Anti-Parkinsonian (Ki: 0.5–50 nM) Not reported Not reported
1-[2-(Pyrrole-2-carbonyl)phenyl]urea Pyrrole-carbonyl, 4-Methoxyphenyl Antiplatelet (IC₅₀: ~10 µM) 85–98% 124–141°C

Molecular Docking and Computational Insights

  • AA2AR Antagonists: Derivatives with naphthothiazole systems () show hydrogen bonding with Glu169 and π-π interactions with Phe166.
  • Anticancer Targets : Dioxoisoindolinyl ureas () interact with kinase domains (e.g., EGFR) via the urea backbone. The target’s sulfone group could enhance solubility but may reduce membrane penetration compared to lipophilic analogs .

Biological Activity

The compound 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a derivative of isothiazolidine and urea, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into two main components:

  • Isothiazolidine moiety : This part is responsible for various biological interactions.
  • Urea linkage : Known for its role in enhancing solubility and bioavailability.

Antioxidant Activity

Research indicates that derivatives of isothiazolidine exhibit antioxidant properties , which can mitigate oxidative stress in biological systems. Specifically, compounds similar to the one have shown the ability to scavenge free radicals and reduce oxidative damage in vitro .

Antimicrobial Activity

Compounds containing the isothiazolidine structure have been noted for their antimicrobial effects . Several studies have demonstrated that these compounds can inhibit the growth of various pathogenic microorganisms, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes. For instance, derivatives have shown promise as matrix metalloproteinase (MMP) inhibitors , which play a crucial role in tissue remodeling and are implicated in various diseases, including cancer .

The biological activity of 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : The dioxidoisothiazolidin moiety contributes to the reduction of ROS levels, thereby protecting cells from oxidative damage.
  • Enzyme Interaction : The urea group facilitates binding to target enzymes, leading to inhibition and subsequent biological effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-(1,2-benzothiazol-3-yl)-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)propanamideAntioxidant
4-Thiazolidinone DerivativesMMP Inhibition
1-(1,3-Thiazolin-2-yl)azetidin derivativesAntimicrobial

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of related thiazolidine compounds. It was found that these compounds significantly reduced lipid peroxidation levels in rat brain tissues when administered at varying concentrations. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of isothiazolidine derivatives against common bacterial strains. The findings revealed that certain derivatives exhibited considerable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea, and how can purity be maximized?

  • Methodology :

  • Step 1 : Synthesize the isothiazolidin-2-yl moiety via cyclization of β-chloroalanine derivatives under oxidizing conditions (e.g., H₂O₂/Na₂WO₄) to achieve the 1,1-dioxide group .
  • Step 2 : Attach the isothiazolidin-2-yl group to the phenyl ring via nucleophilic aromatic substitution (e.g., using Pd-catalyzed coupling) .
  • Step 3 : React the substituted phenyl intermediate with naphthalen-1-ylmethyl isocyanate in anhydrous dichloromethane with triethylamine as a base to form the urea linkage .
  • Purification : Use column chromatography (e.g., CH₂Cl₂/CH₃OH gradient) followed by recrystallization from ethanol .
    • Critical Parameters :
  • Temperature control during cyclization (50–60°C) to avoid side reactions.
  • Catalyst choice (e.g., Pd(PPh₃)₄) for efficient coupling .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Primary Techniques :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., naphthalene methyl protons at δ 4.5–5.0 ppm; urea NH signals at δ 8.0–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 435.1) .
  • IR Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and sulfone S=O bands (~1150–1300 cm⁻¹) .
    • Validation : Compare spectral data with structurally analogous compounds (e.g., naphthalenylmethyl-urea derivatives) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 1,1-dioxidoisothiazolidin-2-yl group in biological activity?

  • Methodology :

  • Analog Synthesis : Replace the isothiazolidin-2-yl group with non-sulfonated or alternative heterocycles (e.g., thiazolidinone) and compare activity .
  • Assays : Test analogs in enzyme inhibition assays (e.g., HDAC or kinase targets) to correlate sulfone presence with potency .
  • Computational Modeling : Perform molecular docking to assess sulfone interactions with catalytic pockets (e.g., using AutoDock Vina) .
    • Key Findings : Sulfone groups often enhance hydrogen bonding and metabolic stability .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

  • Approaches :

  • Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy .
  • Accelerated Stability Studies : Expose the compound to heat (40°C), light, and humidity; monitor degradation via HPLC .
  • Co-Crystallization : Improve stability by forming salts with citric acid or tromethamine .

Q. How can in silico methods predict the environmental impact or ecotoxicology of this compound?

  • Protocol :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (hydrophobicity) and bioaccumulation potential .
  • Ecotoxicology Models : Apply ECOSAR to predict toxicity to aquatic organisms (e.g., LC₅₀ for Daphnia magna) .
  • Degradation Pathways : Simulate photolysis/hydrolysis using EPI Suite to identify persistent metabolites .

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